5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline
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Overview
Description
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonyl-indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline typically involves multi-step organic reactions. The process often begins with the preparation of the indoline core, followed by the introduction of the pyridine ring and the trifluoromethylbenzyl group. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the sulfonyl group, potentially yielding amine or sulfide derivatives.
Substitution: The compound is susceptible to various substitution reactions, including electrophilic and nucleophilic substitutions, which can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction could produce amine or sulfide derivatives.
Scientific Research Applications
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-4-yl)-3-trifluoromethyl-pyrazole
- 5-(Pyridin-4-yl)-1-(benzyl)sulfonyl-indoline
- 5-(Pyridin-4-yl)-1-((3-(methyl)benzyl)sulfonyl)indoline
Uniqueness
Compared to similar compounds, 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c22-21(23,24)19-3-1-2-15(12-19)14-29(27,28)26-11-8-18-13-17(4-5-20(18)26)16-6-9-25-10-7-16/h1-7,9-10,12-13H,8,11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQXXWQMVIQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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